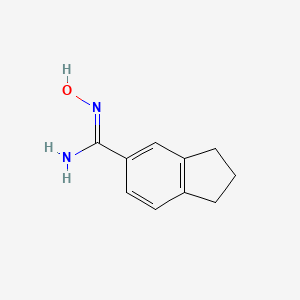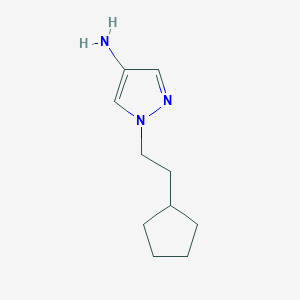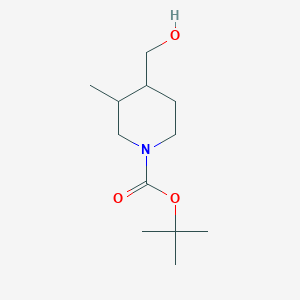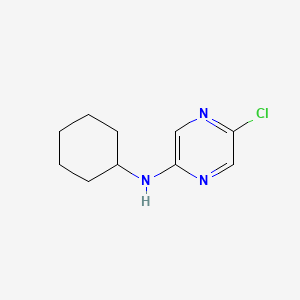
5-Chloro-N-cyclohexylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-cyclohexylpyrazin-2-amine is an organic compound with the molecular formula C10H14ClN3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5-position and a cyclohexylamine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-cyclohexylpyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine derivatives, such as 5-chloropyrazine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to an amide using cyclohexylamine under appropriate conditions, often involving a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
化学反応の分析
Types of Reactions
5-Chloro-N-cyclohexylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary amines or other reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Chloro-N-cyclohexylpyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable building block for various applications.
作用機序
The mechanism of action of 5-Chloro-N-cyclohexylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclohexylamine group contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways by forming stable complexes with its targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
5-Chloro-N-methylpyrazin-2-amine: Similar structure but with a methyl group instead of a cyclohexyl group.
5-Chloro-N-phenylpyrazin-2-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Chloro-N-ethylpyrazin-2-amine: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness
5-Chloro-N-cyclohexylpyrazin-2-amine is unique due to the presence of the bulky cyclohexyl group, which can influence its steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H14ClN3 |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
5-chloro-N-cyclohexylpyrazin-2-amine |
InChI |
InChI=1S/C10H14ClN3/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) |
InChIキー |
OSMPFBHQPQNCAL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=CN=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


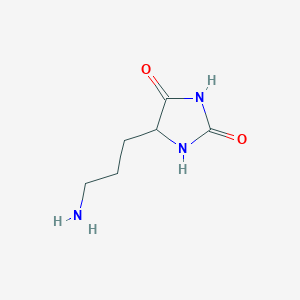
![Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13073750.png)
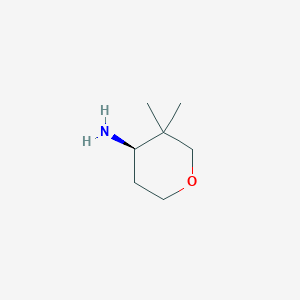
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
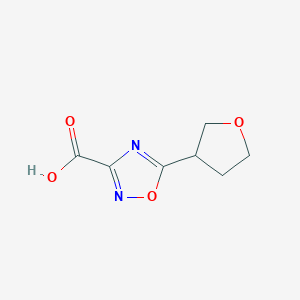
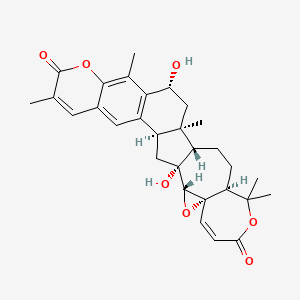
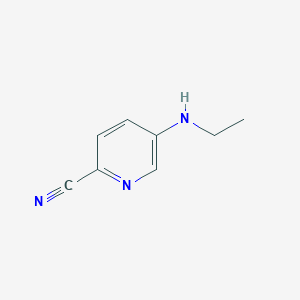
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
